1-Benzyl-4-butylpiperidin-4-ol
Overview
Description
1-Benzyl-4-butylpiperidin-4-ol is a chemical compound belonging to the class of piperidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C16H25NO, and it has a molecular weight of 247.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-butylpiperidin-4-ol can be synthesized from N-Benzyl-4-piperidone and Butylmagnesium chloride in the presence of 2-Bromobenzoic acid . The reaction typically involves the formation of a Grignard reagent, which then reacts with the piperidone derivative to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving Grignard reactions and subsequent purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-butylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-Benzyl-4-butylpiperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-butylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound may interact with neurotransmitter receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Benzyl-4-hydroxy-4-butylpiperidine
- 1-Benzyl-4-butylpiperidinol
Comparison: 1-Benzyl-4-butylpiperidin-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-butylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-3-9-16(18)10-12-17(13-11-16)14-15-7-5-4-6-8-15/h4-8,18H,2-3,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNULDALWGMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCN(CC1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340323 | |
Record name | 1-benzyl-4-butylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22093-36-3 | |
Record name | 1-benzyl-4-butylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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